![molecular formula C19H20N4O B2875090 [4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone CAS No. 845535-73-1](/img/structure/B2875090.png)
[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone” is a complex organic molecule that contains a piperidine ring and a benzotriazole moiety. Piperidine is a common structure in many pharmaceuticals and has a wide range of therapeutic applications . Benzotriazole is a heterocyclic compound consisting of two benzene rings fused to a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the benzotriazole moiety is a fused ring system containing two benzene rings and a triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, the presence of the piperidine ring could impart basicity to the molecule, and the benzotriazole moiety could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Molecular Docking Studies in Cancer Research
- EGFR Inhibitors: A study by Karayel (2021) detailed the mechanism behind anti-cancer properties of benzimidazole derivatives, including compounds similar to 4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl-phenylmethanone. The research focused on their binding affinities and potential as anti-cancer agents.
Pharmaceutical Applications
- Selective Estrogen Receptor Modulators (SERMs): Research by Palkowitz et al. (1997) discovered that certain compounds, structurally related to the chemical , show high potency as estrogen antagonists, which is crucial in breast cancer treatment.
Antimicrobial Activity
- Broad-Spectrum Antimicrobial Agents: A study by Suresh, Lavanya, & Rao (2016) synthesized derivatives with structures similar to 4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl-phenylmethanone. These compounds exhibited significant antibacterial and antifungal activities.
Receptor Studies
- Dopamine and Serotonin Receptor Antagonists: Research by Watanabe et al. (1992) synthesized compounds with the piperidine group, showing potent 5-HT2 antagonist activity. This is relevant in neurological and psychiatric disorders treatment.
Structural and Conformational Analysis
- Hirshfeld Surface Analysis: Prasad et al. (2018) investigated a compound structurally related to 4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl-phenylmethanone, focusing on its antiproliferative activity and molecular structure through X-ray diffraction studies.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(5-methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-7-8-18-17(13-14)20-21-23(18)16-9-11-22(12-10-16)19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMFFJYBLEAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.